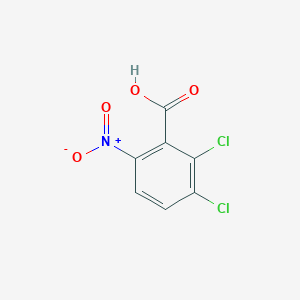

2,3-Dichloro-6-nitrobenzoic acid

描述

Significance and Context in Contemporary Organic Chemistry

In the realm of modern organic synthesis, 2,3-dichloro-6-nitrobenzoic acid serves as a crucial starting material. Its trifunctional nature—possessing a carboxylic acid group, two chlorine atoms, and a nitro group—allows for a variety of chemical transformations. The electron-withdrawing properties of the chloro and nitro substituents significantly influence the reactivity of the benzene (B151609) ring and the acidity of the carboxylic acid. libretexts.org

Researchers utilize this compound in the development of novel pharmaceuticals and materials. For instance, substituted nitrobenzoic acids are precursors in the synthesis of various biologically active compounds. The specific arrangement of the substituents on this compound provides a scaffold that can be chemically modified to create targeted molecular architectures.

Historical Perspective on Substituted Benzoic Acids in Synthesis

The history of substituted benzoic acids is intertwined with the development of organic chemistry itself. Benzoic acid, the parent compound, was discovered in the 16th century. wikipedia.org Early industrial production methods often resulted in chlorinated derivatives, highlighting the early encounters with substituted benzoic acids. wikipedia.orgnewworldencyclopedia.org

Over time, chemists learned to control the substitution patterns on the benzene ring, leading to a vast array of compounds with diverse properties and applications. libretexts.org Substituted benzoic acids became fundamental in the synthesis of dyes, preservatives, and eventually, a wide range of pharmaceuticals. newworldencyclopedia.orgnih.gov The study of how different substituents affect the acidity and reactivity of benzoic acid has been a cornerstone of physical organic chemistry, providing key insights into electronic effects in aromatic systems. libretexts.org For example, electron-withdrawing groups like the nitro group increase the acidity of the benzoic acid. libretexts.orgchemicalbook.com

Chemical and Physical Properties

The properties of this compound are summarized in the interactive table below.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂NO₄ |

| Molecular Weight | 236.01 g/mol |

| Melting Point | 152-158 °C |

| Appearance | Crystalline solid |

| InChI | 1S/C7H3Cl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) |

| InChIKey | PCIHIUCCINHORT-UHFFFAOYSA-N |

| SMILES | OC(=O)c1c(Cl)ccc(c1Cl)N+=O |

Data sourced from various chemical suppliers and databases. sigmaaldrich.com

Synthesis and Reactions

The primary method for synthesizing this compound involves the nitration of 2,3-dichlorobenzoic acid. evitachem.com This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.

While specific, detailed research findings on the reactions of this compound are not extensively documented in readily available literature, its chemical nature suggests it can undergo reactions typical of aromatic carboxylic acids, nitro compounds, and chloroaromatics. These would include:

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (NH₂), which is a common transformation in the synthesis of many pharmaceutical intermediates. This would yield 6-amino-2,3-dichlorobenzoic acid.

Nucleophilic Aromatic Substitution: The chlorine atoms, activated by the electron-withdrawing nitro group, may be susceptible to substitution by strong nucleophiles under specific conditions.

Research Findings

While detailed studies focusing solely on this compound are specific and not broadly published, its utility is often as an intermediate in larger synthetic sequences. For instance, related compounds like 2,6-dichloro-3-nitrobenzoic acid have been used in the preparation of potential DNA-binding antitumor agents. sigmaaldrich.com The structural similarity suggests that this compound could be a valuable precursor for a variety of complex chemical structures with potential applications in medicinal chemistry and materials science.

The synthesis of its related nitrile, 2,3-dichloro-6-nitrobenzonitrile, has been described, and this compound is noted as an intermediate in the synthesis of Anagrelide, a medication used to treat thrombocythemia. sigmaaldrich.comprepchem.com This highlights the importance of the substitution pattern in directing the synthesis of pharmacologically active molecules.

属性

IUPAC Name |

2,3-dichloro-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-3-1-2-4(10(13)14)5(6(3)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFKWTVYKGMWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622956 | |

| Record name | 2,3-Dichloro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13300-62-4 | |

| Record name | 2,3-Dichloro-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2,3 Dichloro 6 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene chemistry. byjus.com In this class of reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. byjus.commasterorganicchemistry.com The reactivity of the benzene ring towards electrophiles is significantly influenced by the nature of the substituents it carries. In the case of 2,3-dichloro-6-nitrobenzoic acid, all three substituents—the two chlorine atoms and the nitro group—are electron-withdrawing and deactivating towards electrophilic attack. youtube.comyoutube.com

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, often with the aid of a catalyst, which then attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.comminia.edu.eglibretexts.org This intermediate is not aromatic. byjus.com The subsequent loss of a proton from the sp3-hybridized carbon restores the aromaticity of the ring, yielding the substituted product. byjus.comlibretexts.org

For this compound, the strong deactivating effect of the existing substituents makes further electrophilic substitution on the ring a challenging endeavor, requiring harsh reaction conditions. The nitro group is a powerful deactivating group, and the chlorine atoms, while possessing lone pairs that can donate into the ring via resonance, are primarily deactivating due to their inductive electron-withdrawing effect. youtube.com

Nucleophilic Aromatic Substitution Reactions Involving Halogen and Nitro Groups

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the benzene ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a good leaving group, like a halogen. youtube.comlibretexts.org

In this compound, both chlorine atoms are activated towards nucleophilic displacement by the ortho and para nitro group, respectively. The reaction proceeds through a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org This intermediate is then stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. libretexts.org The subsequent elimination of the halide ion restores the aromaticity of the ring. libretexts.org

The relative reactivity of the two chlorine atoms can be influenced by steric factors and the precise electronic effects of the other substituents. For instance, in related compounds, the displacement of halogens by various nucleophiles like amines has been observed. nih.govpatsnap.comdocumentsdelivered.com

Reduction Chemistry of the Nitro Group to Amine and Other Derivatives

The nitro group of this compound is readily reduced to an amino group (-NH2), a transformation of significant synthetic utility. This reduction can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium or platinum, or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).

The resulting 2,3-dichloro-6-aminobenzoic acid is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. For example, aminonitrobenzoic acid compounds are used as building blocks in the manufacturing of pharmaceuticals, agricultural chemicals, and dyes. google.com The reduction of a dinitrobenzoic acid to an aminonitrobenzoic acid has been described using reagents like sulfides, hydrosulfides, or polysulfides. google.com

Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation, Halide Formation)

The carboxylic acid group in this compound can undergo a variety of transformations typical of this functional group.

Esterification: The compound can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com This reaction, known as Fischer esterification, is a reversible process. For example, 2,6-dichloro-3-nitrobenzoic acid has been successfully esterified by dissolving it in methanol (B129727) with the addition of concentrated sulfuric acid and heating the mixture to reflux. patsnap.com

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride, or by using a coupling agent. Direct amidation can also be achieved under certain conditions, for example, using titanium tetrafluoride as a catalyst in refluxing toluene (B28343). rsc.org

Acid Halide Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This transformation is a common step to facilitate subsequent reactions like esterification or amidation under milder conditions. For instance, the conversion of a substituted nitro-salicylic acid to its acid chloride has been achieved using a chlorinating agent in the presence of a catalyst. google.com

Oxidative Stability and Degradation Mechanisms of the Compound

The oxidative stability of this compound is influenced by its substituents. The benzene ring itself is relatively stable to oxidation due to its aromaticity. However, the substituents can be susceptible to oxidative degradation under specific conditions.

The synthesis of 2,4-dichloro-6-nitrobenzoic acid has been reported via the oxidation of 2,4-dichloro-6-nitrotoluene with nitric acid at elevated temperatures, indicating that the benzoic acid moiety is stable under these oxidative conditions. nih.govdoaj.org

Influence of Substituents on Electronic Properties and Reactivity

Nitro Group (-NO₂): This is a strong electron-withdrawing group through both inductive and resonance effects. It deactivates the benzene ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the ortho and para positions.

Chlorine Atoms (-Cl): Chlorine is an electronegative atom and thus withdraws electron density from the ring through the inductive effect, deactivating it towards electrophilic substitution. However, it possesses lone pairs of electrons that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, the chlorine atoms act as leaving groups.

Carboxylic Acid Group (-COOH): This group is also electron-withdrawing and deactivating towards electrophilic substitution, directing incoming electrophiles to the meta position.

The combined effect of these substituents makes the benzene ring of this compound highly electron-deficient. This electronic nature governs its reactivity, making it a prime candidate for nucleophilic aromatic substitution and reduction of the nitro group, while rendering electrophilic aromatic substitution on the ring difficult. The study of substituent effects on the reactivity of related aromatic systems has shown that electron density at different positions on the ring can significantly facilitate or hinder reactions. cuny.edu

Advanced Spectroscopic and Structural Characterization of 2,3 Dichloro 6 Nitrobenzoic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For 2,3-dichloro-6-nitrobenzoic acid, a detailed analysis of its vibrational spectra would reveal characteristic bands corresponding to its various structural components.

In a hypothetical analysis, the FT-IR and FT-Raman spectra would be recorded in the solid phase. The resulting spectral data would then be interpreted by assigning the observed vibrational frequencies to specific normal modes of the molecule. These assignments are typically aided by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and intensities with a reasonable degree of accuracy.

Table 1: Hypothetical FT-IR and FT-Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3400 | O-H stretch | Carboxylic acid hydroxyl group, often broad due to hydrogen bonding. |

| ~3100-3000 | C-H stretch | Aromatic ring C-H vibrations. |

| ~1700 | C=O stretch | Carboxylic acid carbonyl group. |

| ~1580, ~1480 | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1530 | asym. NO₂ stretch | Asymmetric stretching of the nitro group. |

| ~1350 | sym. NO₂ stretch | Symmetric stretching of the nitro group. |

| ~1300 | C-O stretch | Carboxylic acid C-O single bond. |

| ~900 | O-H out-of-plane bend | Carboxylic acid hydroxyl group. |

| ~850 | C-N stretch | Stretch between the aromatic ring and the nitro group. |

| ~750 | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |

| ~680 | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information.

The ¹H NMR spectrum would show signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and chloro substituents, as well as the carboxylic acid group. The coupling patterns (splitting) between adjacent protons would help to confirm their relative positions on the benzene (B151609) ring.

The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule, including the two aromatic carbons bearing chlorine atoms, the carbon attached to the nitro group, the carbon of the carboxylic acid, and the remaining aromatic carbons. The chemical shifts would provide insights into the electronic environment of each carbon atom.

Ultraviolet-Visible Spectroscopy (UV-Vis) and Electronic Transitions Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or methanol (B129727), would exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The aromatic ring and the nitro group are the primary chromophores in this molecule. Analysis of the absorption maxima (λmax) and the corresponding molar absorptivity (ε) would offer insights into the electronic structure of the compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₇H₃Cl₂NO₄), the expected monoisotopic mass would be precisely determined. The observation of the molecular ion peak in the mass spectrum with an m/z value corresponding to this calculated mass would provide strong evidence for the compound's elemental composition. The characteristic isotopic pattern of the two chlorine atoms would further corroborate the presence of these halogens in the molecule.

Single-Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

Crystal Structure Determination and Unit Cell Parameters

Growing a suitable single crystal of this compound would be the first and often most challenging step. Once obtained, X-ray diffraction analysis would yield the precise atomic coordinates of every atom in the molecule, as well as the parameters of the unit cell (the basic repeating unit of the crystal lattice). This would include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). For instance, a related isomer, 2,4-dichloro-6-nitrobenzoic acid, crystallizes in the triclinic space group P-1. nih.gov

Table 2: Illustrative Crystal Data and Structure Refinement Parameters (Based on a related isomer)

| Parameter | Value |

| Empirical formula | C₇H₃Cl₂NO₄ |

| Formula weight | 236.00 |

| Temperature | 295(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 4.6930 (7) Å |

| b = 7.5590 (11) Å | |

| c = 13.0721 (19) Å | |

| α = 97.120 (2)° | |

| β = 95.267 (2)° | |

| γ = 100.631 (2)° | |

| Volume | 449.11 (11) ų |

| Z | 2 |

Note: This data is for 2,4-dichloro-6-nitrobenzoic acid and is provided for illustrative purposes only. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure analysis would also reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. A key feature in the crystal structure of carboxylic acids is the formation of hydrogen bonds. In the case of this compound, it is expected that the carboxylic acid groups would form dimeric structures through strong O-H···O hydrogen bonds. nih.govnih.gov

Conformational Analysis and Molecular Planarity in the Solid State

The three-dimensional arrangement of atoms and functional groups in this compound dictates many of its physical and chemical properties. In the solid state, the conformation is influenced by steric hindrance between adjacent substituents and intermolecular forces, such as hydrogen bonding.

Due to the lack of a publicly available crystal structure for this compound, a detailed conformational analysis can be inferred by examining a closely related isomer, 2,4-Dichloro-6-nitrobenzoic acid. In the crystal structure of 2,4-Dichloro-6-nitrobenzoic acid, the molecule is not planar. The significant steric strain imposed by the substituents forces the carboxyl and nitro groups to twist out of the plane of the benzene ring.

In 2,4-Dichloro-6-nitrobenzoic acid, the carboxyl group is twisted by a substantial 82.82(12)° relative to the benzene ring. This large dihedral angle minimizes the steric repulsion between the carboxylic acid and the ortho-substituted chlorine atom. The nitro group is also twisted, but to a lesser extent, with a dihedral angle of 11.9(2)° with respect to the benzene ring. This smaller deviation from planarity suggests a greater degree of conjugation of the nitro group with the aromatic system compared to the carboxyl group.

For this compound, a similar non-planar conformation is expected. The presence of a chlorine atom at the C2 position and a nitro group at the C6 position, both ortho to the carboxylic acid at C1, would create significant steric hindrance. It is highly probable that the carboxylic acid group is twisted out of the plane of the benzene ring to a significant degree, similar to or even greater than that observed in the 2,4-dichloro isomer. The nitro group at the C6 position would also likely be twisted to alleviate steric strain with the adjacent carboxylic acid group.

Below is a table of expected and comparative dihedral angles for this compound, based on the data from 2,4-Dichloro-6-nitrobenzoic acid.

| Dihedral Angle | Expected Value for this compound | Comparative Value for 2,4-Dichloro-6-nitrobenzoic Acid |

| Benzene Ring - Carboxyl Group | ~80-90° | 82.82(12)° |

| Benzene Ring - Nitro Group | ~10-20° | 11.9(2)° |

These values for this compound are estimations based on steric considerations and comparative data.

The planarity of the molecule is therefore significantly disrupted. This has important implications for its crystal packing and intermolecular interactions. The non-planar structure would likely lead to complex packing arrangements in the solid state, driven by a combination of van der Waals forces and hydrogen bonding between the carboxylic acid moieties of adjacent molecules.

Thermal Analysis Techniques (TGA, DSC) for Purity and Stability Assessment

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the purity and thermal stability of a compound. These methods provide valuable information on melting point, heat of fusion, decomposition temperature, and weight loss as a function of temperature.

DSC analysis of nitrobenzoic acid isomers generally reveals a sharp endothermic peak corresponding to the melting point, followed by one or more exothermic peaks at higher temperatures indicating decomposition. The decomposition of nitroaromatic compounds is often energetic due to the presence of the nitro group, which can act as an internal oxidant.

TGA complements DSC by measuring the change in mass as a function of temperature. For a pure, stable compound, the TGA curve would show a plateau until the onset of decomposition, at which point a significant mass loss would be observed. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability.

The table below presents the reported melting points of several related dichloronitrobenzoic acid and nitrobenzoic acid isomers, which can be used to estimate the expected melting range for this compound.

| Compound | Melting Point (°C) |

| 2,6-Dichloro-3-nitrobenzoic acid | 152-158 |

| 4-Chloro-3-nitrobenzoic acid | 180-183 |

| 3-Nitrobenzoic acid | 139-141 |

Given the substitution pattern of this compound, its melting point is expected to be within a similar range to its isomers, likely between 140°C and 190°C. The presence of two chlorine atoms and a nitro group suggests that the compound would be stable at room temperature but would decompose at elevated temperatures. A typical TGA/DSC analysis would likely show a melting endotherm followed by a sharp exothermic decomposition, characteristic of nitroaromatic compounds. The onset of decomposition would provide a critical parameter for assessing its thermal stability and handling limits.

Derivatization Chemistry and Applications in Organic Synthesis

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Acid Chlorides, Anhydrides)

The carboxylic acid group is readily converted into a variety of common derivatives. These transformations are standard in organic synthesis and are crucial for modifying the compound's reactivity and physical properties.

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For instance, reacting a related compound, 2,6-dichloro-3-nitrobenzoic acid, with methanol (B129727) in an acidic medium successfully yields the corresponding methyl ester. patsnap.com This type of reaction is a fundamental transformation for this class of compounds.

Amides: Amide derivatives are typically formed by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with an amine. A patent for a related compound, 2,6-dichloro-4-nitrobenzoic acid, describes its use as an intermediate in the preparation of 2,6-dichloro-4-nitrobenzamide, a compound with anticoccidial activity. google.com

Acid Chlorides: The synthesis of acid chlorides from carboxylic acids is a common and efficient process. For p-nitrobenzoic acid, this transformation is well-documented using reagents like thionyl chloride or phosphorus pentachloride. orgsyn.org These standard conditions are applicable to 2,3-dichloro-6-nitrobenzoic acid to generate the highly reactive 2,3-dichloro-6-nitrobenzoyl chloride, a key intermediate for producing esters and amides.

Anhydrides: Symmetric anhydrides can be prepared from the carboxylic acid, typically through dehydration reactions, or from the acid chloride. These derivatives are also reactive acylating agents.

The table below summarizes these common derivatization reactions.

| Derivative | Reagent(s) | General Product |

| Ester | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | 2,3-Dichloro-6-nitrobenzoate ester |

| Amide | Thionyl Chloride followed by Amine | N-substituted-2,3-dichloro-6-nitrobenzamide |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | 2,3-Dichloro-6-nitrobenzoyl chloride |

| Anhydride | Dehydrating Agent | 2,3-Dichloro-6-nitrobenzoic anhydride |

Functionalization at Halogenated Positions via Cross-Coupling and Substitution Reactions

The two chlorine atoms on the benzene (B151609) ring are sites for nucleophilic aromatic substitution and modern cross-coupling reactions. The electron-withdrawing nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. In this compound, the chlorine at the C2 position is ortho to the nitro group and is therefore significantly more activated and susceptible to substitution than the chlorine at the C3 position.

Nucleophilic Aromatic Substitution (SNAr): The activated C2-chlorine can be displaced by various nucleophiles. A notable industrial example involves a related compound, 2,3,4-trichloronitrobenzene (B101362), which reacts with ammonia (B1221849) water in the presence of a catalyst to produce 2,3-dichloro-6-nitroaniline (B1587157) with high yield and selectivity. google.com This demonstrates the feasibility of replacing the activated chlorine with nitrogen-based nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have become powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Recent advancements have shown that nitroarenes can serve as effective electrophilic partners in these reactions. rhhz.net This opens up the possibility of using this compound in reactions like the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Buchwald-Hartwig amination (using amines) to selectively functionalize the halogenated positions. rhhz.netnih.gov The Suzuki-Miyaura reaction, for example, is widely used to couple di- or trihalogenated aromatic compounds with boronic acids to form aryl-aryl bonds, often with good regioselectivity. researchgate.netresearchgate.net

Nitro Group Modifications and Reductions to Anilines and Other Nitrogenous Compounds

The nitro group is a versatile functional group that can be reduced to several other nitrogen-containing moieties, most importantly the amino group (aniline). The resulting 2-amino-3,6-dichlorobenzoic acid is a key intermediate for further synthetic applications. A wide variety of reagents can achieve this transformation with high efficiency, often with excellent chemoselectivity that leaves the chlorine and carboxylic acid groups intact. niscpr.res.inwikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in acidic media is a classic and reliable method. Common combinations include iron in acetic acid or hydrochloric acid (Fe/HCl), tin (Sn) or zinc (Zn) with hydrochloric acid, and tin(II) chloride (SnCl₂). masterorganicchemistry.comcommonorganicchemistry.comevitachem.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney nickel or rhodium on carbon) can also be used to reduce the nitro group. niscpr.res.inwikipedia.org

The following table outlines some of the most common reagents used for this reduction.

| Reagent/System | Conditions | Key Features |

| H₂ / Pd/C | Hydrogen gas, solvent (e.g., Ethanol (B145695), Ethyl Acetate) | High efficiency, clean workup. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Refluxing acid | Inexpensive, widely used industrially. masterorganicchemistry.comevitachem.com |

| SnCl₂ / HCl | Acidic solution | Mild conditions, good for laboratory scale. commonorganicchemistry.com |

| Zn / Ammonium Chloride | Aqueous solution | Reduces nitro groups to hydroxylamines. wikipedia.org |

| Hydrazine / Catalyst | Room temperature or gentle warming | Selective reduction in the presence of other reducible groups. niscpr.res.in |

Applications as Synthetic Intermediates for Complex Organic Molecules

The ability to selectively manipulate the three functional groups of this compound makes it a valuable building block for a range of complex chemical structures.

Derivatives of this compound are key starting materials in the synthesis of complex heterocyclic compounds. A prominent example is its role in the preparation of Anagrelide, a drug used to treat thrombocythemia. google.com The synthesis of an Anagrelide intermediate, ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, starts from the related 2,3-dichloro-6-nitrobenzaldehyde (B1310661). google.com This highlights how the 2,3-dichloro-6-nitro-substituted benzene ring serves as the foundational scaffold for constructing the fused imidazo[2,1-b]quinazoline ring system of the final drug. Similarly, isomers like 2,6-dichloro-3-nitrobenzoic acid are used to prepare other complex heterocycles such as pyrazolo[3,4,5-kl]acridines. sigmaaldrich.com

As demonstrated by the Anagrelide example, this chemical family is crucial for the pharmaceutical industry. google.com The unique substitution pattern of chlorine and nitro groups influences the molecule's reactivity and provides a handle for building complex active pharmaceutical ingredients.

In the agrochemical sector, related dichloronitrobenzoic acids are also of significant interest. For example, 2,5-dichloro-3-nitrobenzoic acid is a known intermediate in the synthesis of the herbicide Amiben (3-amino-2,5-dichlorobenzoic acid). This underscores the importance of this class of compounds as precursors to valuable agrochemicals.

Aromatic nitro compounds and their corresponding anilines are fundamental components in the dye and pigment industry. epa.gov While this compound itself is not a dye, its reduction product, 2-amino-3,6-dichlorobenzoic acid, is an aromatic amine. Aromatic amines are primary precursors for the synthesis of azo dyes, which constitute a large and important class of colorants. ncsu.edu The typical process involves diazotization of the amine followed by coupling with another aromatic compound. ncsu.edu Therefore, this compound serves as a precursor to dye intermediates, contributing to the production of specialty colors, particularly for textiles and printing inks. epa.gov

Computational and Theoretical Studies of 2,3 Dichloro 6 Nitrobenzoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental properties of molecules. For 2,3-Dichloro-6-nitrobenzoic acid, such studies would be invaluable.

Molecular Geometry Optimization and Electronic Structure Analysis

A foundational step in computational chemistry is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This would involve calculating bond lengths, bond angles, and dihedral angles. For this compound, key parameters of interest would include the orientation of the carboxylic acid and nitro groups relative to the benzene (B151609) ring and the influence of the two adjacent chlorine atoms on the ring's planarity. Analysis of the electronic structure would provide insights into the distribution of electron density and the molecular electrostatic potential, highlighting regions of positive and negative charge.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, revealing hyperconjugative interactions and intramolecular hydrogen bonding. For this compound, NBO analysis would elucidate the interactions between the carboxylic acid, nitro, and chloro substituents, providing a deeper understanding of their influence on the molecule's structure and properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be correlated with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. For this compound, theoretical calculations would be essential to interpret its experimental spectra, which are likely complex due to the presence of multiple functional groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. It can be used to calculate the energy profiles of reaction pathways, identify transition states, and determine activation energies. For this compound, computational studies could explore its synthesis pathways or its reactivity in various chemical transformations, providing insights that are often difficult to obtain through experimental means alone.

Intermolecular Interaction Studies, Including Charge Transfer Complex Formation

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid state and in solution. Computational methods can be used to model and quantify these interactions, including hydrogen bonding, halogen bonding, and π-stacking. Furthermore, nitroaromatic compounds are known to form charge-transfer complexes, which have interesting electronic and optical properties. Computational studies on this compound could predict its ability to form such complexes and characterize their structure and stability.

Structure-Activity Relationship (SAR) Modeling for Biological and Environmental Effects

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools designed to predict the biological and environmental effects of chemicals based on their molecular structure. vegahub.eu For this compound, while specific, dedicated QSAR models are not extensively documented in publicly available literature, the principles of SAR can be inferred from studies on analogous compounds, such as other nitroaromatic and halogenated benzoic acid derivatives. nih.govepa.gov

The biological and environmental activity of this compound is largely dictated by its key structural features: the benzoic acid core, two chlorine atoms, and a nitro group.

Benzoic Acid Core: The carboxylic acid group is ionizable, and its degree of ionization, which is dependent on the environmental pH, can significantly influence the compound's solubility, membrane transport, and binding to biological targets. epa.gov

Dichlorination: The presence and position of chlorine atoms on the aromatic ring are crucial determinants of the molecule's lipophilicity and electronic properties. Halogenation can enhance a compound's persistence in the environment and may increase its toxicity by altering its interaction with biological macromolecules. nih.gov Studies on other chlorinated benzoic acids have shown that the position of the chlorine atoms influences the compound's toxicity. epa.gov

Nitro Group: The nitro group is a strong electron-withdrawing group, which can significantly impact the molecule's reactivity and potential for metabolic activation into more toxic forms. nih.gov The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a key descriptor in QSAR models for nitroaromatic compounds, often correlating with their mutagenicity and toxicity. nih.gov

QSAR models for related nitroaromatic compounds often employ a range of molecular descriptors to predict toxicity. These can include hydrophobicity (logP), electronic parameters (like ELUMO), and steric descriptors. nih.gov For instance, the toxicity of substituted benzoic acids to various aquatic organisms has been successfully modeled using descriptors such as the octanol-water partition coefficient (log P) and the acid dissociation constant (pKa). epa.gov Such models, while not specific to this compound, provide a framework for predicting its potential effects.

Prediction of Environmental Parameters and Fate using Computational Approaches

Computational models are invaluable for predicting the environmental fate of chemicals, estimating how they will partition between different environmental compartments (air, water, soil, and biota) and how long they will persist. episuite.devmdpi.com Software suites like the US Environmental Protection Agency's EPI Suite™ and platforms such as VEGA-QSAR are widely used for this purpose. uni.luvegahub.eu These tools use the chemical structure to estimate key environmental parameters.

For this compound, these computational tools can generate predictions for a variety of important environmental endpoints. The following table presents a set of representative environmental parameters that can be estimated using such computational approaches.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 2.8 (Estimated) | Indicates a moderate potential for bioaccumulation in aquatic organisms. vegahub.eu |

| Soil Adsorption Coefficient (Log Koc) | 2.5 (Estimated) | Suggests moderate mobility in soil and a potential for leaching into groundwater. vegahub.eu |

| Henry's Law Constant | Low (Estimated) | Indicates that the compound is not likely to be volatile from water surfaces. vegahub.eu |

| Atmospheric Oxidation Half-Life | Days to weeks (Estimated) | Suggests that the compound can persist in the atmosphere for a significant period, allowing for potential long-range transport. vegahub.eu |

| Biodegradability | Not readily biodegradable (Predicted) | The presence of chlorine and nitro groups on the aromatic ring suggests resistance to microbial degradation, leading to environmental persistence. vegahub.eu |

Biological Activity and Pharmacological Research Prospects

Antimicrobial Activity and Mechanistic Insights

The presence of halogen and nitro functional groups on an aromatic scaffold is a common feature in many antimicrobial agents. These groups can influence the lipophilicity, electronic properties, and steric interactions of the molecule, all of which are critical for its ability to penetrate microbial cell walls and interact with intracellular targets.

While specific studies on the antibacterial activity of 2,3-Dichloro-6-nitrobenzoic acid are not extensively documented in publicly available literature, research on analogous chlorinated and nitrated benzoic acid derivatives provides valuable insights. Generally, the antibacterial activity of phenolic acids is more pronounced against Gram-positive bacteria than Gram-negative bacteria. nih.gov The complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, often acts as a formidable barrier to the entry of foreign compounds. nih.gov

In a study on 2-chlorobenzoic acid derivatives, synthesized compounds demonstrated greater antibacterial potential against the Gram-negative bacterium Escherichia coli than against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov Another study on a marine bacterium-derived compound, 2,4-dichloro-5-sulfamoyl benzoic acid, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These findings suggest that the specific arrangement and nature of substituents on the benzoic acid ring are crucial determinants of antibacterial potency and spectrum.

| Compound/Derivative | Gram-Positive Activity | Gram-Negative Activity | Key Findings | Reference |

|---|---|---|---|---|

| 2-Chlorobenzoic Acid Derivatives | Moderate | High (against E. coli) | Schiff's bases were more potent than esters. | nih.gov |

| 2,4-Dichloro-5-sulfamoyl Benzoic Acid | Significant (against MRSA) | Data not available | Demonstrated anti-MRSA activity. | researchgate.net |

| General Phenolic Acids | Generally Stronger | Generally Weaker | Gram-negative outer membrane poses a barrier. | nih.gov |

The potential of benzoic acid derivatives as antifungal agents has also been an area of active research. For instance, dihydrochalcones and acid derivatives have shown moderate antifungal activity against Fusarium solani. nih.gov Preliminary structure-activity relationship analyses suggest that the presence of a carboxyl group, along with other substituents like hydroxyl and isoprenyl groups, is necessary for antifungal activity. nih.gov

Studies on other substituted benzoic acids have also indicated their potential against pathogenic fungi. For example, certain phenolic acids have demonstrated inhibitory effects against various fungi. nih.gov The specific contribution of the dichloro and nitro substitution pattern of this compound to its antifungal properties warrants further investigation to determine its efficacy against a range of pathogenic fungal strains.

Anticancer Activity and Cytotoxic Effects on Cancer Cell Lines

Nitroaromatic compounds are a class of molecules that have been explored for their potential in cancer therapy. The environmental carcinogen 6-nitrochrysene (B1204248), for example, has been shown to be a potent mammary carcinogen in animal models. nih.gov The metabolic activation of such compounds can lead to the formation of reactive species that interact with cellular macromolecules, including DNA. nih.gov

While direct studies on the anticancer activity of this compound are limited, related compounds have shown promise. For instance, copper(II) complexes synthesized with 4-chloro-3-nitrobenzoic acid as a ligand have demonstrated significant antiproliferative effects against human cancer cell lines. mdpi.com One of these complexes exhibited greater antitumor efficacy than the well-known chemotherapy drug cisplatin (B142131) against certain cell lines. mdpi.com Furthermore, a novel triterpenoid, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has shown potent and selective toxicity towards cancer cells both in vitro and in vivo. nih.gov

| Compound/Derivative | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Copper(II) complexes with 4-chloro-3-nitrobenzoic acid | Human cancer cell lines | Significant antiproliferative effects; one complex more potent than cisplatin. | mdpi.com |

| 6-Nitrochrysene | Mammary tissue | Potent mammary carcinogen in animal models. | nih.gov |

| 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA) | A2780 (ovarian), HepG2 (liver) | Potent and selective cytotoxicity to cancer cells. | nih.gov |

Enzyme Inhibition Studies and Target Identification

The biological activity of a compound is often mediated by its interaction with specific enzymes. While there is no direct evidence of enzyme inhibition by this compound in the available literature, the structural motifs present in the molecule suggest potential interactions with various enzyme classes. For instance, the nitro group can be a substrate for nitroreductases, which are found in both prokaryotic and eukaryotic systems. nih.gov

The inhibition of enzymes crucial for microbial survival or cancer cell proliferation is a key strategy in drug development. Further research is needed to screen this compound against a panel of relevant enzymes to identify potential molecular targets and elucidate its mechanism of action.

Interaction with Biomolecules, Including DNA Binding Properties

Research on copper(II) complexes of 4-chloro-3-nitrobenzoic acid has shown that these complexes can bind to calf thymus DNA (CT-DNA) through an intercalative mode. mdpi.com The binding constants for these interactions have been calculated, indicating a stable association with the DNA molecule. mdpi.com These findings suggest that derivatives of chlorinated nitrobenzoic acids can be designed to effectively interact with DNA, a property that is often linked to cytotoxic and anticancer effects.

Bioreduction Pathways of the Nitro Group and Their Biological Implications

The nitro group is a key functional group that can undergo metabolic reduction in biological systems, a process with significant toxicological and pharmacological implications. nih.gov This reduction is catalyzed by a variety of enzymes known as nitroreductases and can proceed through a series of intermediates, including nitroso and N-hydroxylamino derivatives. nih.gov

The bioreduction of the nitro group is often a critical step in the activation of nitroaromatic compounds to their biologically active forms. For example, the metabolic activation of the environmental carcinogen 6-nitrochrysene involves both nitroreduction and ring oxidation to generate genotoxic metabolites that can form DNA adducts. nih.govnih.gov These reactive intermediates can covalently bind to DNA, leading to mutations and potentially initiating carcinogenesis. nih.gov Conversely, the bioreduction of certain nitro compounds can also be harnessed for therapeutic purposes, such as in the design of hypoxia-activated prodrugs for cancer therapy.

The specific bioreduction pathways of this compound and the biological consequences of its metabolites are yet to be fully elucidated. Understanding these pathways is crucial for assessing the compound's potential toxicity and for exploring any therapeutic applications that may arise from the targeted activation of its nitro group.

Scientific Data Unvailable for Biological Activity of this compound

A comprehensive search of available scientific literature has revealed a significant lack of research data on the biological activity and pharmacological research prospects of the chemical compound this compound, specifically concerning its modulation of cellular pathways and signaling mechanisms.

Despite extensive investigation through multiple search queries, no peer-reviewed studies, articles, or databases could be located that detail the effects of this compound on cellular functions such as apoptosis, cell cycle regulation, or specific signaling cascades. The initial searches yielded information on related isomers, such as 2,6-dichloro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid, or on derivatives where the specified compound acts as a precursor. However, per the user's strict instructions to focus solely on this compound, this information could not be used.

The absence of available data prevents the creation of a scientifically accurate and informative article on the "Modulation of Cellular Pathways and Signaling Mechanisms" for this specific compound. The generation of such content without supporting research would be speculative and would not adhere to the principles of providing factual and reliable information.

Therefore, the section on "," and its subsection "Modulation of Cellular Pathways and Signaling Mechanisms," including any data tables with detailed research findings, cannot be provided at this time. Further experimental research is required to elucidate the potential biological effects of this compound.

Environmental Fate, Ecotoxicology, and Remediation Strategies

Environmental Persistence and Degradation Pathways

The persistence of a chemical compound in the environment is determined by its susceptibility to various degradation processes. These can be broadly categorized into abiotic (non-biological) and biotic (biological) pathways.

Abiotic degradation involves the breakdown of a chemical through processes such as photolysis (degradation by light) and hydrolysis (reaction with water). A review of scientific literature indicates a lack of specific studies on the photolytic and hydrolytic fate of 2,3-Dichloro-6-nitrobenzoic acid. While research has been conducted on the photolysis of other nitrobenzoic acids and chlorinated aromatic compounds, direct experimental data for this compound is not available. unito.itacs.orgresearchgate.net

| Abiotic Degradation Mechanism | Finding for this compound |

| Photolysis | No data available |

| Hydrolysis | No data available |

Biotic degradation involves the metabolic breakdown of substances by living organisms, primarily microorganisms. This is a crucial pathway for the removal of organic contaminants from soil and water. Despite general studies on the bacterial degradation of various nitrobenzoic acids, specific research detailing the microbial metabolism or biodegradation pathways for this compound in environmental matrices like soil or water could not be identified in the available literature. nih.govnih.govnih.gov

| Biotic Degradation Aspect | Finding for this compound |

| Microbial Metabolism | No data available |

| Degradation in Soil | No data available |

| Degradation in Water | No data available |

Formation and Characterization of Transformation Products

The degradation of a parent compound often results in the formation of various transformation products, which may have their own environmental and toxicological profiles. There is no available research that identifies or characterizes the transformation products resulting from either abiotic or biotic degradation of this compound.

| Transformation Product Analysis | Finding for this compound |

| Identification of Abiotic Transformation Products | No data available |

| Identification of Biotic Transformation Products | No data available |

Ecotoxicological Assessment in Aquatic and Terrestrial Ecosystems

Ecotoxicology studies the harmful effects of chemical substances on biological organisms and ecosystems. This assessment is vital for understanding the potential environmental risk of a compound.

Assessing the toxicity of a chemical to aquatic life, such as microorganisms and invertebrates (e.g., Daphnia magna), is a standard component of environmental risk assessment. nih.govnih.gov However, a comprehensive search of the scientific literature revealed no specific ecotoxicological studies that have assessed the impact of this compound on aquatic microorganisms or invertebrates.

| Aquatic Organism | Toxicity Data for this compound |

| Aquatic Microorganisms (e.g., Algae, Bacteria) | No data available |

| Aquatic Invertebrates (e.g., Daphnia magna) | No data available |

The potential for a chemical to cause harm to terrestrial ecosystems is evaluated by testing its toxicity on plants (phytotoxicity) and soil-dwelling organisms. No data on the toxicity of this compound to any terrestrial plant species or soil organisms were found in the reviewed scientific literature.

| Terrestrial Organism | Toxicity Data for this compound |

| Terrestrial Plants | No data available |

| Soil Organisms (e.g., Earthworms, Microbes) | No data available |

Environmental Risk Assessment Methodologies and Regulatory Considerations

The environmental risk assessment for this compound, as a member of the chlorinated nitroaromatic compounds (CNAs), follows established methodologies for chemical substances. These methodologies are designed to evaluate the potential adverse effects on ecosystems by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). The PEC is an estimation of the concentration of a substance in various environmental compartments (water, soil, air), derived from its production volume, use patterns, and release scenarios. The PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur.

The risk is characterized by the PEC/PNEC ratio. A ratio greater than 1 indicates a potential for risk, suggesting the need for further investigation or risk management measures. For CNAs, the assessment is critical due to their persistence and potential toxicity. researchgate.net The inherent properties of the nitro group, being strongly electron-withdrawing, and the presence of chlorine atoms contribute to the recalcitrance of these compounds against natural degradation processes. nih.govepa.gov

Regulatory considerations for compounds like this compound are often guided by frameworks established for priority pollutants. For instance, the European Union's Water Framework Directive has identified numerous substances for which environmental quality standards (EQS) are set to protect aquatic ecosystems. nih.gov While this compound itself may not be explicitly listed, its classification as a chlorinated nitroaromatic compound places it within a group of chemicals that receive significant regulatory scrutiny due to their potential for environmental harm. researchgate.net Regulatory bodies like the U.S. Environmental Protection Agency (EPA) also list certain CNAs as priority pollutants, mandating monitoring and control of their release into the environment. researchgate.net

The risk assessment process involves several key steps:

Hazard Identification: Determining the intrinsic hazardous properties of the substance, such as aquatic toxicity, biodegradability, and potential for bioaccumulation. For CNAs, this often points towards persistence and toxicity. researchgate.netnih.gov

Dose-Response Assessment: Evaluating the relationship between the dose of the substance and the incidence and severity of an adverse effect on various organisms (e.g., algae, invertebrates, fish).

Exposure Assessment: Predicting the concentration of the chemical that will be found in the environment (PEC), considering its lifecycle from production to disposal.

Risk Characterization: Integrating the hazard, dose-response, and exposure data to estimate the probability of adverse effects occurring in the environment. This is where the PEC/PNEC ratio is calculated.

Given the limited specific data for this compound, a common approach is to use data from structurally similar compounds (analogues) or through quantitative structure-activity relationship (QSAR) modeling to estimate its environmental properties and potential risks.

Remediation Technologies for Contaminated Environments

Contamination of soil and water by chlorinated nitroaromatic compounds necessitates effective remediation strategies due to their persistence and toxicity. researchgate.netnih.gov Research has focused on both physicochemical and biological methods to degrade or remove these pollutants from the environment.

Physicochemical Treatment Approaches (e.g., Adsorption, Advanced Oxidation Processes)

Physicochemical treatments are often employed for their rapid and effective removal of recalcitrant organic pollutants from wastewater.

Adsorption: Adsorption is a surface phenomenon where pollutants are removed from an aqueous solution by accumulating on the surface of a solid adsorbent material. Various materials have been investigated for the removal of aromatic acids. For instance, a study on the adsorption of dichloroacetic acid demonstrated the effectiveness of mesoporous carbon, with a maximum adsorption capacity of 350 mg/g at optimal pH and temperature. nih.gov The process was found to be influenced by initial pollutant concentration, contact time, pH, and temperature. nih.gov Similarly, research on 2,4-dichlorobenzoic acid using carbon nanofibers showed that surface chemistry and pore structure are critical factors. mdpi.com The adsorption capacity can be affected by electrostatic interactions between the adsorbent surface and the adsorbate molecules. mdpi.com While specific studies on this compound are scarce, these findings suggest that carbon-based materials would be promising adsorbents.

Interactive Data Table: Adsorption Parameters for Similar Compounds

| Compound | Adsorbent | Max Adsorption Capacity | Optimal pH | Key Finding |

|---|---|---|---|---|

| Dichloroacetic Acid | Mesoporous Carbon | 350 mg/g | 3.0 | Adsorption is an effective removal method. nih.gov |

| 2,4-Dichlorobenzoic Acid | Carbon Nanofibers | ~2.3 mmol/g | 3.4 | Electrostatic interactions and pore filling are key mechanisms. mdpi.com |

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic pollutants by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov These processes are considered highly effective for the degradation of persistent compounds like CNAs. researchgate.net Common AOPs include:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to generate hydroxyl radicals. Studies on ortho-dichlorobenzene have shown that this method leads to rapid degradation following pseudo-first-order kinetics, with performance influenced by pH and H₂O₂ concentration. nih.gov

Fenton and Photo-Fenton Processes: The Fenton reaction uses hydrogen peroxide in the presence of ferrous iron (Fe²⁺) to produce hydroxyl radicals. Its efficacy can be enhanced with UV light (photo-Fenton). Fenton-based processes are among the most frequently applied AOPs for treating priority pollutants in water. nih.gov

Heterogeneous Photocatalysis: This typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV light, generates electron-hole pairs that produce hydroxyl radicals. It is the second most utilized AOP for the destruction of priority pollutants. nih.gov

The degradation of CNAs through AOPs generally leads to the formation of intermediates before eventual mineralization to CO₂, water, and inorganic ions. researchgate.netnih.gov

Bioremediation Techniques and Microbial Degradation Enhancement

Bioremediation utilizes microorganisms to break down environmental pollutants into less toxic substances. It is considered a cost-effective and environmentally friendly alternative to physicochemical methods. researchgate.netresearchgate.net

The biodegradation of nitroaromatic compounds has been extensively studied, revealing that various bacteria and fungi can utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov The general strategy for microbial metabolism involves modifications to standard oxidative pathways for aromatic compounds to accommodate the nitro group. nih.gov

For chlorinated nitroaromatic compounds, microbial degradation can proceed through several pathways:

Reductive Pathway: The nitro group is initially reduced to nitroso, hydroxylamino, and then amino groups. The resulting aminobenzoic acid can be further degraded. This initial reductive step is a common strategy employed by both aerobic and anaerobic microorganisms. nih.govepa.gov

Oxidative Pathway: A dioxygenase enzyme can attack the aromatic ring, leading to the removal of the nitro group as nitrite and the formation of a catechol, which is then channeled into central metabolic pathways.

Reductive Dechlorination: Under anaerobic conditions, microorganisms can remove chlorine atoms from the aromatic ring, a critical step in the detoxification of chlorinated compounds. researchgate.netclu-in.org

Bacteria capable of degrading CNAs have been isolated from various contaminated sites. researchgate.netnih.gov For example, genera like Pseudomonas, Nocardia, and Arthrobacter have been identified for their ability to degrade different isomers of nitrobenzoic and chloronitrobenzoic acids. epa.govresearchgate.net However, the presence of multiple electron-withdrawing groups (two chlorines and a nitro group) on this compound likely makes it highly resistant to microbial attack. hibiscuspublisher.com

Enhancing bioremediation can be achieved through:

Bioaugmentation: Introducing specific microbial strains or consortia with the desired degradative capabilities into the contaminated site.

Biostimulation: Modifying the environment (e.g., by adding nutrients or electron acceptors/donors) to stimulate the activity of indigenous microorganisms capable of degrading the pollutant. clu-in.org

Co-metabolism: The pollutant is degraded by an enzyme or cofactor produced during the metabolism of another compound (the primary substrate).

While direct evidence for the microbial degradation of this compound is limited, the extensive research on related CNAs provides a strong foundation for developing bioremediation strategies for this compound. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dichloroacetic acid |

| 2,4-Dichlorobenzoic acid |

| Diclofenac |

| ortho-Dichlorobenzene |

| Hydrogen peroxide |

| Titanium dioxide |

| Aminobenzoic acid |

| Catechol |

常见问题

Basic Questions

Q. What are the key physical and chemical properties of 2,3-dichloro-6-nitrobenzoic acid relevant to laboratory handling?

- Answer : The compound (CAS 13300-62-4) has a molecular formula of C₇H₃Cl₂NO₄ and a molecular weight of 236.01 g/mol. Key properties include a density of 1.713 g/cm³, a boiling point of 369.1°C at 760 mmHg, and a flash point of 177°C . These values are critical for solvent selection, reaction temperature optimization, and safety protocols.

Q. What safety protocols should be followed when handling this compound?

- Answer : Use impermeable gloves, safety goggles, and non-ventilated protective clothing to avoid skin/eye contact. Employ local exhaust ventilation and avoid exposure to oxidizers (e.g., nitrogen oxides) due to incompatibility risks. Respiratory protection (e.g., dust masks) is recommended if aerosolization occurs .

Q. What are common synthetic routes for this compound?

- Answer : While direct synthesis pathways are not explicitly detailed in the evidence, analogous nitrobenzoic acid derivatives (e.g., 3,5-dichlorobenzoic acid) are synthesized via nitration, halogenation, or carboxylation of substituted benzene precursors. For example, nitration of dichlorobenzoic acid derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) could yield the target compound. Purification typically involves recrystallization or column chromatography .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Data collection requires high-quality crystals, and refinement should account for anisotropic displacement parameters. SHELX’s robustness in handling small-molecule data, even with twinning or high-resolution challenges, ensures accurate structural determination .

Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode can confirm molecular weight (m/z ~236).

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures under inert atmospheres to evaluate thermal stability .

Q. How should researchers address contradictions in experimental data (e.g., conflicting melting points or spectral results)?

- Answer : Follow iterative data triangulation:

Replicate experiments under identical conditions.

Cross-validate using orthogonal methods (e.g., DSC for melting point confirmation if traditional capillary methods disagree).

Review synthetic pathways for unintended byproducts (e.g., incomplete nitration or halogenation). Contradictions often arise from impurities or polymorphic forms .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Answer : The compound is stable under standard laboratory conditions but degrades in strongly acidic/basic environments. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can predict shelf life. Monitor via HPLC for degradation products like nitro-reduced amines or decarboxylated derivatives .

Q. How can degradation pathways of this compound be elucidated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。